6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-4-3-5-19(14-17)32-2)27-23(28-22)31-12-10-30(11-13-31)18-8-6-16(24)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPXXSBEUALNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is followed by the introduction of the fluorophenyl and methoxyphenyl groups through various organic reactions. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the piperazine ring to the core structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that has garnered attention in scientific research due to its potential pharmacological applications. This article delves into its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.
Structural Overview
The compound features:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- A piperazine moiety that may influence the compound's interaction with biological targets.
- Substituents including a 4-fluorophenyl group and a 3-methoxyphenyl group, which can enhance lipophilicity and alter pharmacokinetic properties.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests interactions with various biological targets, particularly in the treatment of neurological disorders and cancers.
Pharmacological Properties
Research indicates that compounds similar to this one exhibit:
- Antidepressant Activity : The piperazine ring is often associated with serotonin receptor modulation, which can alleviate symptoms of depression.
- Anticancer Activity : The pyrazolo[3,4-d]pyrimidine structure is linked to inhibition of specific kinases involved in cancer progression.
Case Study 1: Antidepressant Effects
In a study examining the effects of similar pyrazolo derivatives on serotonin receptors, it was found that compounds with piperazine moieties demonstrated significant binding affinity to the 5-HT1A receptor. This suggests that 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could possess similar properties, warranting further investigation.
Case Study 2: Anticancer Activity
Another study focused on pyrazolo[3,4-d]pyrimidines revealed their effectiveness as inhibitors of JAK kinases, which are crucial in several malignancies. The compound's structural features may confer selective inhibition against these targets, making it a candidate for anticancer drug development.
Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Piperazine + Fluorophenyl | Antidepressant | Selective serotonin reuptake inhibition |
| Compound B | Pyrazolo + Methoxyphenyl | Anticancer | Dual-targeting mechanism |
| Compound C | Phenylpiperazine + Halogen | Neuroactive | Enhanced blood-brain barrier penetration |
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use, whether in medicinal or material applications.
Comparison with Similar Compounds
When compared to similar compounds, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Known for its urease inhibition activity.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine: Studied for its potential pharmacological applications.
Biological Activity
The compound 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 421.48 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactivity. The presence of the piperazine moiety is significant for enhancing pharmacological properties.
Anticancer Potential
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit anticancer properties. For instance, a study highlighted that derivatives from this class showed selective inhibition against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Enzymatic Inhibition
The compound has also been studied for its enzymatic inhibitory activity . It has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The interaction of the compound with CDK6 was characterized by binding to the kinase-inactive conformation, suggesting a potential role in cancer treatment by halting cell division .
Psychopharmacological Effects
Additionally, the piperazine moiety is linked to psychopharmacological effects , making this compound a candidate for investigating its use in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .
Study 1: Anticancer Activity
A study published in 2021 evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against human breast cancer cells (MCF-7). The study found that one derivative exhibited an IC50 value of 0.5 µM, significantly inhibiting cell growth through apoptosis induction .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, derivatives of this compound were screened against various kinases. The findings revealed that it selectively inhibited CDK4/6 with IC50 values below 100 nM, demonstrating a strong potential for targeted cancer therapy .
Study 3: Psychopharmacological Screening
A psychopharmacological assessment conducted on related compounds indicated that they could act as serotonin receptor modulators. This suggests that the compound might also be explored for its effects on mood disorders .
Summary Table of Biological Activities
Q & A
Q. What are the typical synthetic routes for synthesizing 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer: The synthesis involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Step 1: Reacting pyrazolo[3,4-d]pyrimidine precursors with alkyl halides (e.g., 4-fluorophenylpiperazine derivatives) in dry acetonitrile or dichloromethane under reflux conditions .
- Step 2: Introducing the 3-methoxyphenylamine moiety via Buchwald-Hartwig amination or direct coupling, often using palladium catalysts .
- Purification: Recrystallization from acetonitrile or ethanol is critical for isolating high-purity products (>95% by HPLC) .
Characterization relies on 1H/13C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and IR spectroscopy (C-N stretches at 1250–1350 cm⁻¹) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ expected at m/z ≈ 475–485) .
- Multinuclear NMR: Analyze aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and methoxyphenyl groups) and methyl group environments (δ 2.3–3.0 ppm) .
- X-ray Diffraction: For unambiguous confirmation of substituent positions and piperazine ring conformation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Answer: Discrepancies may arise from assay conditions or structural polymorphism. Mitigation strategies include:
- Standardized Assays: Re-evaluate potency using lipopolysaccharide (LPS)-induced TNF-α inhibition in human PBMCs (IC50 comparisons) .
- Polymorph Screening: Use differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility and bioavailability .
- In Vivo Validation: Compare anti-inflammatory activity in rat models (e.g., LPS-induced pulmonary neutrophilia) with pica feeding assays to assess therapeutic index .
Q. What methodologies are effective for analyzing the impact of substituents (e.g., fluorophenyl vs. methoxyphenyl) on target binding?
Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., 4-chlorophenylpiperazine) and compare PDE4 inhibition using in vitro enzymatic assays .
- Molecular Docking: Model interactions with PDE4 catalytic domains (e.g., hydrogen bonding with Gln369 or π-π stacking with Phe372) .
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]rolipram) to quantify binding affinities (Ki) .
Q. How can researchers address solubility challenges during pharmacological testing?
Answer:
- Co-solvent Systems: Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining compound stability .
- Salt Formation: Explore hydrochloride or trifluoroacetate salts to improve bioavailability .
- Nanoformulation: Employ liposomal encapsulation to increase plasma half-life in rodent models .
Methodological Guidance
Q. What experimental designs are optimal for evaluating the compound’s selectivity across kinase targets?
Answer:
- Kinase Panel Screening: Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to assess off-target effects at 1 µM .
- Cellular Assays: Measure IC50 values in cell lines overexpressing kinases (e.g., JAK2 or EGFR) versus wild-type controls .
- Thermal Shift Assays: Monitor target engagement by measuring protein melting temperature (Tm) shifts .
Q. How should researchers approach data contradictions in solubility measurements across studies?
Answer:
- Replicate Conditions: Standardize pH (e.g., phosphate buffer at pH 7.4) and temperature (25°C vs. 37°C) .
- HPLC-UV Quantification: Use reverse-phase C18 columns with acetonitrile/water gradients to measure solubility limits accurately .
- Solid-State Characterization: Pair solubility data with XRPD to rule out amorphous vs. crystalline form discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
